Benmoxin, (S)-
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Overview
Description
Benmoxin, also known as mebamoxine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and was used as an antidepressant in Europe. it is no longer marketed .
Preparation Methods
The synthesis of Benmoxin involves the reaction of benzohydrazide with 1-phenylethylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
Benmoxin undergoes several types of chemical reactions:
Oxidation: Benmoxin can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Benmoxin can undergo substitution reactions where the hydrazine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis.
Biology: Benmoxin has been studied for its effects on monoamine oxidase enzymes.
Medicine: It was used as an antidepressant due to its MAOI activity.
Mechanism of Action
Benmoxin exerts its effects by irreversibly inhibiting monoamine oxidase enzymes. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The increased levels of these neurotransmitters are associated with improved mood and alleviation of depressive symptoms .
Comparison with Similar Compounds
Benmoxin is similar to other monoamine oxidase inhibitors such as phenelzine and isocarboxazid. it is unique due to its specific chemical structure and irreversible inhibition mechanism. Other similar compounds include:
Properties
CAS No. |
142068-32-4 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N'-[(1S)-1-phenylethyl]benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m0/s1 |
InChI Key |
BEWNZPMDJIGBED-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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